1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one
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Overview
Description
DBO-17, also known as 3,8-diazabicyclo[3.2.1]octane-17, is a derivative of the diazabicyclooctane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBO-17 typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves copper-catalyzed C-N and C-O coupling reactions, which are efficient and practical for producing DBO derivatives .
Industrial Production Methods
Industrial production of DBO-17 may involve large-scale cyclocondensation reactions using automated microwave reactors to ensure consistent yields and purity. The use of copper catalysis in industrial settings can also be optimized to produce DBO-17 efficiently .
Chemical Reactions Analysis
Types of Reactions
DBO-17 undergoes various chemical reactions, including:
Oxidation: DBO-17 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of DBO-17 can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of DBO-17.
Reduction: Reduced forms of DBO-17 with altered functional groups.
Substitution: Substituted DBO-17 derivatives with various functional groups.
Scientific Research Applications
DBO-17 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its opioid-like activity and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
DBO-17 exerts its effects primarily through its interaction with the µ-opioid receptor. It binds with high affinity and selectivity to this receptor, inhibiting nociceptive responses and providing analgesic effects. The binding of DBO-17 to the µ-opioid receptor triggers a cascade of intracellular events, leading to the modulation of pain signals .
Comparison with Similar Compounds
Similar Compounds
DBO-11: Another diazabicyclooctane derivative with similar opioid-like activity.
Avibactam: A diazabicyclooctane β-lactamase inhibitor used in combination with β-lactam antibiotics.
Uniqueness of DBO-17
DBO-17 is unique due to its high affinity and selectivity for the µ-opioid receptor, making it a promising candidate for pain management. Unlike other similar compounds, DBO-17 has shown a distinct pharmacological profile with minimal tolerance and dependence issues in preclinical studies .
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O3/c1-2-18(22)19-12-16-9-10-17(13-19)20(16)11-3-4-14-5-7-15(8-6-14)21(23)24/h3-8,16-17H,2,9-13H2,1H3/b4-3+ |
InChI Key |
VWJDGZDXFSHUPA-ONEGZZNKSA-N |
Isomeric SMILES |
CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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